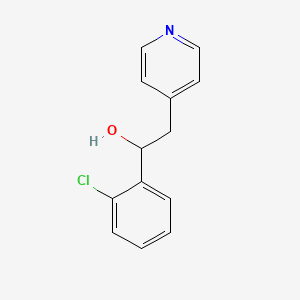
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol is an organic compound that features a chlorinated phenyl group and a pyridine ring connected by an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridylmagnesium bromide, followed by reduction. The reaction conditions often include:
Grignard Reaction: 2-chlorobenzaldehyde reacts with 4-pyridylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-(2-Chlorophenyl)-2-pyridin-4-ylketone.
Reduction: 1-(2-Chlorophenyl)-2-pyridin-4-ylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-2-pyridin-4-ylethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-2-pyridin-4-ylmethanol: Similar structure but with a methanol moiety instead of ethanol.
1-(2-Chlorophenyl)-2-pyridin-4-ylketone: The ketone analog of the compound.
2-(2-Chlorophenyl)pyridine: Lacks the ethanol moiety.
Uniqueness
1-(2-Chlorophenyl)-2-pyridin-4-ylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5430-52-4 |
|---|---|
Molekularformel |
C13H12ClNO |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-pyridin-4-ylethanol |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8,13,16H,9H2 |
InChI-Schlüssel |
JZDVDVVNVHMNSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CC2=CC=NC=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


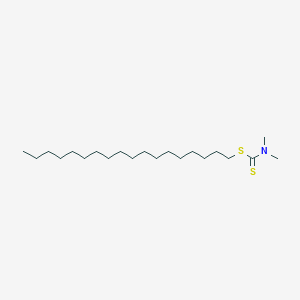
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)

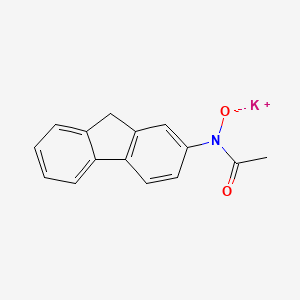
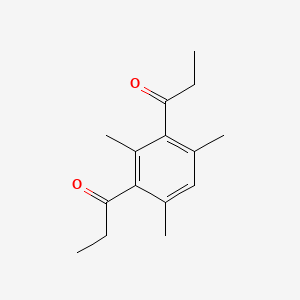

![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)
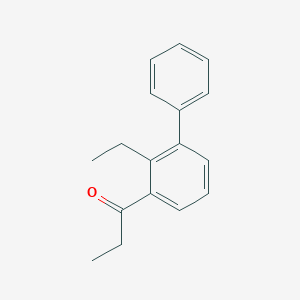
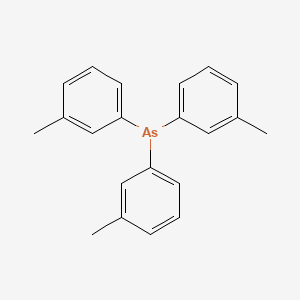


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
